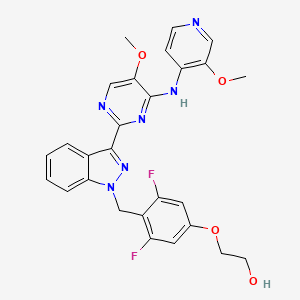
1891087-61-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Abstracts Service number 1891087-61-8 is known as 2-(3,5-Difluoro-4-((9-(5-methoxy-4-(3-methoxy-pyridin-4-ylamino)-pyrimidin-2-yl)-7,8-diaza-bicyclo[4.3.0]nona-1,3,5,8-tetraen-7-yl)-methyl)-phenoxy)-ethanol . This compound is a highly potent and selective inhibitor of the BUB1 kinase, which plays a crucial role in the mitotic checkpoint during cell division .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoro-4-((9-(5-methoxy-4-(3-methoxy-pyridin-4-ylamino)-pyrimidin-2-yl)-7,8-diaza-bicyclo[4.3.0]nona-1,3,5,8-tetraen-7-yl)-methyl)-phenoxy)-ethanol involves multiple steps, including the formation of the bicyclic core and subsequent functionalization . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
2-(3,5-Difluoro-4-((9-(5-methoxy-4-(3-methoxy-pyridin-4-ylamino)-pyrimidin-2-yl)-7,8-diaza-bicyclo[4.3.0]nona-1,3,5,8-tetraen-7-yl)-methyl)-phenoxy)-ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
2-(3,5-Difluoro-4-((9-(5-methoxy-4-(3-methoxy-pyridin-4-ylamino)-pyrimidin-2-yl)-7,8-diaza-bicyclo[4.3.0]nona-1,3,5,8-tetraen-7-yl)-methyl)-phenoxy)-ethanol has several scientific research applications:
作用機序
The mechanism of action of 2-(3,5-Difluoro-4-((9-(5-methoxy-4-(3-methoxy-pyridin-4-ylamino)-pyrimidin-2-yl)-7,8-diaza-bicyclo[4.3.0]nona-1,3,5,8-tetraen-7-yl)-methyl)-phenoxy)-ethanol involves the inhibition of BUB1 kinase . This kinase is a serine/threonine kinase that plays a critical role in the mitotic checkpoint, ensuring proper chromosome segregation during cell division . By inhibiting BUB1 kinase, the compound disrupts this checkpoint, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-(3,5-Difluoro-4-((9-(5-methoxy-4-(3-methoxy-pyridin-4-ylamino)-pyrimidin-2-yl)-7,8-diaza-bicyclo[4.3.0]nona-1,3,5,8-tetraen-7-yl)-methyl)-phenoxy)-ethanol: This compound is similar in structure and function to other BUB1 kinase inhibitors.
Other BUB1 Kinase Inhibitors: Compounds such as BAY 1816032 and similar molecules that target BUB1 kinase.
Uniqueness
The uniqueness of 2-(3,5-Difluoro-4-((9-(5-methoxy-4-(3-methoxy-pyridin-4-ylamino)-pyrimidin-2-yl)-7,8-diaza-bicyclo[4.3.0]nona-1,3,5,8-tetraen-7-yl)-methyl)-phenoxy)-ethanol lies in its high potency and selectivity for BUB1 kinase . This makes it a valuable tool for studying the role of BUB1 kinase in cell division and its potential as a therapeutic target .
生物活性
The compound 1891087-61-8, also known as BAY 1816032, is a selective inhibitor of BUB1 kinase, a serine/threonine kinase that plays a crucial role in the mitotic checkpoint during cell division. This compound has garnered attention due to its potential therapeutic applications in cancer treatment, particularly in sensitizing tumor cells to various chemotherapeutic agents.
- Chemical Name : 2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxy-4-pyridinyl)amino]-2-pyrimidinyl]-1H-indazol-1-yl]methyl]phenoxy]ethanol
- Molecular Formula : C27H24F2N6O4
- Molecular Weight : 534.52 g/mol
- CAS Number : this compound
- Purity : ≥98% (HPLC)
BAY 1816032 functions primarily by inhibiting the BUB1 kinase, which is essential for proper chromosome segregation during mitosis. By blocking this kinase, BAY 1816032 can induce mitotic errors in cancer cells, leading to apoptosis or senescence. The compound has shown an IC50 value of approximately 6.1 nM to 7 nM against BUB1 kinase, indicating its potency .
In Vitro Studies
In vitro studies have demonstrated that BAY 1816032 effectively sensitizes cancer cells to taxanes and other chemotherapeutic agents. For instance, a study reported that the inhibition of BUB1 kinase by BAY 1816032 enhances the efficacy of taxanes in various cancer cell lines .
In Vivo Studies
In vivo experiments using tumor xenograft models showed significant reductions in tumor size following treatment with BAY 1816032. The compound's oral bioavailability further supports its potential as a viable therapeutic option .
Data Table: Summary of Biological Activity
| Study Type | IC50 (nM) | Tumor Reduction | Bioavailability | References |
|---|---|---|---|---|
| In Vitro | 6.1 - 7 | Yes | Yes | |
| In Vivo | N/A | Significant | Yes |
Case Studies
Several case studies have highlighted the effectiveness of BAY 1816032 in combination therapies:
- Combination with Taxanes : A study indicated that BAY 1816032 significantly enhanced the cytotoxic effects of taxanes in breast cancer cell lines, leading to increased apoptosis rates compared to taxane treatment alone .
- Sensitization to ATR and PARP Inhibitors : Another investigation found that BAY 1816032 not only inhibited BUB1 but also sensitized tumor cells towards ATR and PARP inhibitors, suggesting a broader application in cancer therapies .
特性
IUPAC Name |
2-[3,5-difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N6O4/c1-37-23-13-30-8-7-21(23)32-26-24(38-2)14-31-27(33-26)25-17-5-3-4-6-22(17)35(34-25)15-18-19(28)11-16(12-20(18)29)39-10-9-36/h3-8,11-14,36H,9-10,15H2,1-2H3,(H,30,31,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOGVAVHOLLLAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NC2=C(C=NC=C2)OC)C3=NN(C4=CC=CC=C43)CC5=C(C=C(C=C5F)OCCO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














